molecular formula C10H13BrClN B2988566 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807896-07-6

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B2988566
CAS RN: 1807896-07-6
M. Wt: 262.58
InChI Key: UEKPKVDDKVGUFB-BHNXPWSHSA-N
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Description

“3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1156296-38-6 . It has a molecular weight of 262.58 .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride” is 1S/C10H12BrN.ClH/c11-9-3-1-7 (2-4-9)8-5-10 (12)6-8;/h1-4,8,10H,5-6,12H2;1H/t8-,10-; . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride” is a powder . It has a molecular weight of 262.58 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Palladium-catalyzed Carbon-Carbon Bond Formation

One significant application of related cyclobutanone compounds is in organic synthesis, where palladium-catalyzed reactions facilitate the formation of complex molecules. For instance, cyclobutanones have been shown to react with aryl bromides under palladium catalysis to produce arylated benzolactones through a process involving carbon-carbon bond cleavage and formation, yielding compounds like 4-arylmethyl-3,4-dihydrocoumarins in high yields (Matsuda, Shigeno, & Murakami, 2008).

Radical Polymerization Mechanisms

Another application is in the field of polymer science, where the stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate has been utilized in catalytic amounts to convert monomers into cyclobutane polymers through a fundamentally new polymerization mechanism. This highlights the role of bromophenyl derivatives in initiating unique polymerization reactions, leading to the development of materials with novel properties (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

Development of Potent VLA-4 Antagonists

The chemistry of cyclobutanone and its derivatives also extends into medicinal chemistry, where it has been applied in the development of therapeutic agents. A notable example is the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, which have been identified as potent antagonists of VLA-4, a protein involved in immune response and inflammatory processes. This demonstrates the potential of such compounds in the development of new drugs (Brand, de Candole, & Brown, 2003).

Electrospray Ionization Mass Spectrometry in Reaction Investigation

In analytical chemistry, electrospray ionization mass spectrometry (ESI-MS) has been employed to investigate reactions involving radical cation chain processes, with tris(p-bromophenyl)aminium hexachloroantimonate-mediated cycloaddition reactions serving as a case study. This application underscores the importance of such compounds in elucidating reaction mechanisms and intermediates in solution, contributing to a deeper understanding of complex chemical processes (Meyer & Metzger, 2003).

Synthesis of Aminocyclobutanones and Analogues

The synthesis of aminocyclobutanones and their analogues showcases the versatility of cyclobutanone derivatives in organic synthesis, providing a pathway to a diverse array of biologically relevant molecules. This includes the development of novel synthetic approaches toward 3-(chloromethyl)cyclobutanone and its utilization in the synthesis of 2,4-methanoproline analogues, highlighting the compound's role in the generation of new chemical entities with potential medicinal applications (Rammeloo, Stevens, & De Kimpe, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKPKVDDKVGUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride

CAS RN

1807896-07-6
Record name 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride
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